molecular formula C17H17N3O B2621007 (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one CAS No. 131365-81-6

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one

Cat. No.: B2621007
CAS No.: 131365-81-6
M. Wt: 279.343
InChI Key: MHHZJYPMFYYVLT-UHFFFAOYSA-N
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Description

The compound "(spiro[5,5-(1,2,3,4-tetrahydronaphthalene)])-2-phenyl-1,2,4-triazolan-3-one" features a spirocyclic architecture combining a 1,2,3,4-tetrahydronaphthalene moiety and a 1,2,4-triazolan-3-one ring. The spiro[5,5] notation suggests a junction of two five-membered rings, though the tetrahydronaphthalene component itself is bicyclic (a fused benzene and partially saturated cyclohexene ring). Such spiro compounds are valued in pharmaceutical and materials chemistry for their conformational rigidity, which can enhance metabolic stability and binding specificity .

Properties

IUPAC Name

2-phenylspiro[1,2,4-triazolidine-5,4'-2,3-dihydro-1H-naphthalene]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-16-18-17(19-20(16)14-9-2-1-3-10-14)12-6-8-13-7-4-5-11-15(13)17/h1-5,7,9-11,19H,6,8,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZJYPMFYYVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)NC(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one typically involves cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . For instance, the spirocyclic core can be prepared by dialkylation with a 1,3- or 1,4-dihalide, followed by cyclization to form the spiro structure .

Industrial Production Methods

Industrial production of spiro compounds, including (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one, often employs large-scale cyclization reactions under controlled conditions. These processes may involve the use of metal catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing reactive oxygen species, thereby preventing oxidative damage to cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Comparisons of Spirocyclic Triazolanones and Related Compounds

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound Spiro[5,5-tetrahydronaphthalene] C₁₇H₁₇N₃O* ~283.34 High rigidity; moderate solubility† N/A
(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one Spiro[5,5-adamantane] C₁₇H₂₁N₃O 283.37 Enhanced thermal stability; low solubility due to adamantane’s hydrophobicity
Spiro[cyclopentane-1,2'-indolin-3'-one] Spiro[cyclopentane-indolinone] C₁₁H₁₁NO 173.22 Polar indolinone core; higher solubility in polar solvents
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Tetrahydroisoquinoline-carbonitrile C₁₈H₁₆N₂O 276.33 Electron-rich methoxy group; crystalline solid

*Calculated based on structural analogy to the adamantyl derivative (C₁₇H₂₁N₃O) with adjustment for tetrahydronaphthalene (C₁₀H₁₂ vs. adamantane C₁₀H₁₆).
†Predicted based on tetrahydronaphthalene’s aromaticity, which may improve solubility compared to adamantane.

Functional Group and Reactivity Differences

  • Triazolanone vs. Indolinone: The 1,2,4-triazolan-3-one ring in the target compound has two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single carbonyl group in indolinone (). This could enhance binding affinity in biological systems .
  • Adamantane vs. Tetrahydronaphthalene : Adamantane’s rigid, hydrophobic structure () contrasts with tetrahydronaphthalene’s partial aromaticity, which may confer better solubility but reduced thermal stability in the target compound .

Biological Activity

The compound (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one is a novel spirocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines a tetrahydronaphthalene moiety with a triazole ring. The structural formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Key Structural Features:

  • Spirocyclic arrangement enhances molecular stability.
  • The presence of the triazole ring contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The spiro compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant cytotoxic effects. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • IC50 Value: 12 µM after 48 hours of treatment.
  • Mechanism: Apoptosis induction via mitochondrial pathway.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to inhibit oxidative stress-induced neuronal cell death in cultured neurons. This effect is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuroprotection.

The biological activities of (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one can be summarized as follows:

  • Antimicrobial Action:
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of nucleic acid synthesis.
  • Anticancer Mechanism:
    • Induction of apoptosis via caspase activation.
    • Inhibition of tumor cell proliferation.
  • Neuroprotection:
    • Scavenging of reactive oxygen species (ROS).
    • Modulation of neuroprotective signaling pathways.

Q & A

Q. What are the established synthetic routes for (spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer :

  • Key Steps :
    • Precursor Preparation : Tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 ) and diamines (e.g., carbazolyldiamine 3 ) are synthesized via published protocols .
    • Coupling Reaction : Combine 1 with 3 in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) over 72 hours .
    • Purification : Remove Et₃N·HCl by filtration, evaporate THF, and isolate the product via column chromatography (silica gel, gradient elution).
  • Optimization Tips :
    • Adjust stoichiometric ratios (e.g., 1:1 molar ratio of 1 to 3 ) to minimize side products.
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can researchers characterize the molecular structure and conformation of this compound?

Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, the dihedral angle between the triazolanone ring and phenyl group is ~85.5°, with a half-chair conformation in the spirocyclic system .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., sp³ vs. sp² carbons in the tetrahydronapthalene moiety).
    • FT-IR : Identify carbonyl (C=O) and triazole (C-N) stretching frequencies.
  • Data Validation : Compare experimental results with computational models (DFT) to validate electronic and steric effects .

Q. What biological activities have been reported for structurally similar 1,2,4-triazole derivatives?

Methodological Answer :

  • Pharmacological Screening :
    • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods .
    • Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) for thione-containing derivatives .
  • Structure-Activity Relationship (SAR) :
    • Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance antimicrobial potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :

  • Case Study : Discrepancies in NMR signals may arise from dynamic processes (e.g., ring puckering in the spiro system).
    • Variable-Temperature NMR : Conduct experiments at 25°C to -40°C to observe coalescence of split peaks, confirming conformational flexibility .
    • Complementary Techniques : Use X-ray crystallography to resolve ambiguous NOE correlations or coupling constants .
  • Statistical Validation : Apply principal component analysis (PCA) to correlate spectral data with crystallographic parameters .

Q. What experimental design principles apply to long-term stability studies of this compound under environmental conditions?

Methodological Answer :

  • Degradation Pathways :
    • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C, monitoring via HPLC for decomposition products (e.g., naphthalene derivatives) .
    • Photolytic Stability : Expose to UV light (λ = 254–365 nm) and analyze degradation kinetics using LC-MS .
  • Environmental Fate Modeling :
    • Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation potential .

Q. How can computational methods guide the optimization of synthetic yields and regioselectivity?

Methodological Answer :

  • DFT Calculations :
    • Model transition states for key reactions (e.g., cyclization steps) to identify energy barriers and regiochemical preferences .
    • Calculate Fukui indices to predict nucleophilic/electrophilic sites in intermediates .
  • Machine Learning (ML) :
    • Train ML models on reaction databases (e.g., Reaxys) to recommend solvent/base combinations for improved yields .

Q. What strategies are effective in analyzing the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to simulate binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .
    • Validate docking poses with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target-ligand interactions .

Q. How should researchers address batch-to-batch variability in purity during scale-up synthesis?

Methodological Answer :

  • Quality Control Protocols :
    • HPLC-PDA : Implement gradient methods (e.g., C18 column, acetonitrile/water) to quantify impurities ≥0.1% .
    • Crystallization Optimization : Screen solvents (e.g., ethyl acetate vs. THF) to enhance crystal purity and habit .
  • Process Analytical Technology (PAT) :
    • Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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